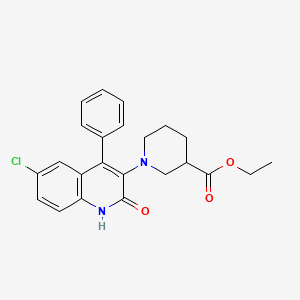
ethyl 1-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)piperidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)piperidine-3-carboxylate is a chemical compound with the molecular formula C23H23ClN2O3 and a molecular weight of 410.9 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C23H23ClN2O3/c1-2-29-23(28)16-9-6-12-26(14-16)21-20(15-7-4-3-5-8-15)18-13-17(24)10-11-19(18)25-22(21)27/h3-5,7-8,10-11,13,16H,2,6,9,12,14H2,1H3,(H,25,27) . This code provides a textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 410.9 . It should be stored at a temperature of 28 C .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Evaluation
A study by Srinivasan et al. (2010) described the synthesis and in vitro antimicrobial evaluation of novel fluoroquinolone derivatives, showcasing the compound's potential in developing new antibacterial and antifungal agents. The research emphasized the antimicrobial activities of these compounds, assessed through the microbroth dilution technique, revealing promising activities against pathogens like Candida albicans and Cryptococcus neoformans (Srinivasan et al., 2010).
Exploration of Biological Activities
Another investigation by Roy et al. (1996) synthesized ethyl 1H, 4H-quinolin-4-one-3-carboxylates with various substituents, exploring their effects on in vitro heme polymerase activity of Plasmodia and fungal growth. This study illustrates the compound's relevance in developing new therapeutic agents for malaria and fungal infections (Roy et al., 1996).
Photovoltaic Applications
Research by Zeyada et al. (2016) delved into the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, including ethyl 6-chloro-1,2-dihydro-2-oxo-4-phenylquinoline-3-carboxylate. The study highlighted the potential of these compounds in organic–inorganic photodiode fabrication, showing promising results for applications in solar energy conversion and photovoltaic devices (Zeyada et al., 2016).
Heterocyclic Compound Synthesis
The versatility of ethyl 1-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)piperidine-3-carboxylate and its derivatives in synthesizing various heterocyclic compounds has been demonstrated in multiple studies. For example, the work by Molina et al. (1993) on synthesizing new 3H-Pyrrolo[2,3-c]quinoline derivatives from 4-formylquinolines showcases the compound's role in creating structurally diverse and potentially biologically active heterocycles (Molina et al., 1993).
Safety and Hazards
A Material Safety Data Sheet (MSDS) is available for this compound . This document provides information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product. It is recommended to refer to the MSDS for detailed safety and handling information.
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 1-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3/c1-2-29-23(28)16-9-6-12-26(14-16)21-20(15-7-4-3-5-8-15)18-13-17(24)10-11-19(18)25-22(21)27/h3-5,7-8,10-11,13,16H,2,6,9,12,14H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDGDAUYKPNPDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-butyl-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide](/img/structure/B2835150.png)
![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2835152.png)
![(Z)-ethyl 2-((3-bromobenzoyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2835153.png)
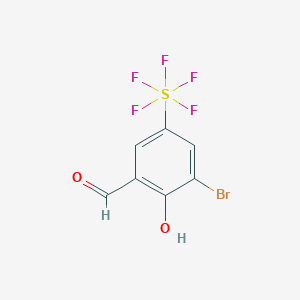
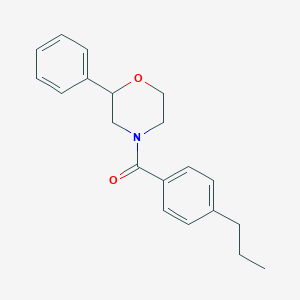

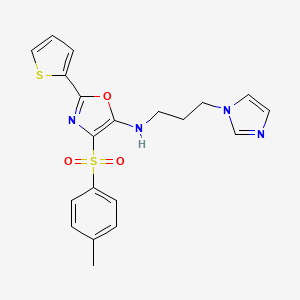
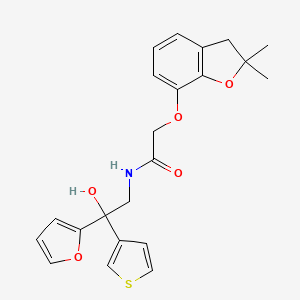
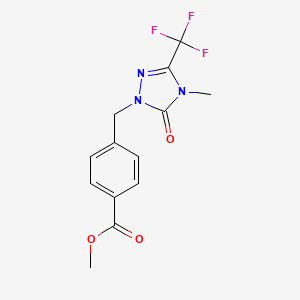
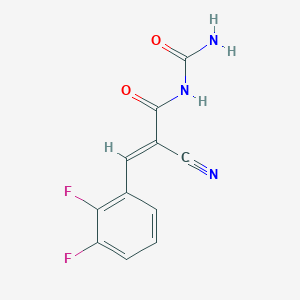
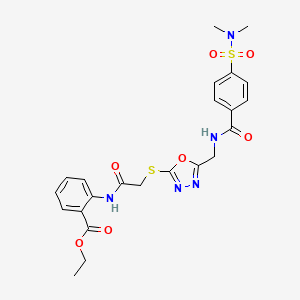
![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2835168.png)
![N-(2,6-dimethylphenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B2835170.png)
![[6-(Oxetan-3-yloxy)pyridin-2-yl]methanamine](/img/structure/B2835172.png)
